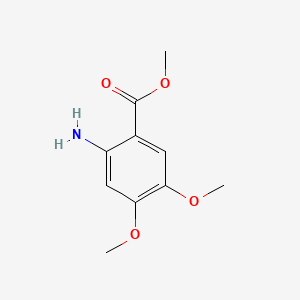

Methyl 2-amino-4,5-dimethoxybenzoate

描述

Significance within Aromatic Amine and Benzoate (B1203000) Ester Chemistry

Methyl 2-amino-4,5-dimethoxybenzoate holds a significant position in the chemistry of aromatic amines and benzoate esters due to its multifunctional nature. The presence of the amino (-NH2) group makes it a weak base and a potent nucleophile, allowing it to participate in a wide array of reactions, including acylation, alkylation, and diazotization. The electron-donating nature of both the amino and the two methoxy (B1213986) (-OCH3) groups activates the aromatic ring, facilitating electrophilic substitution reactions.

Simultaneously, the methyl ester (-COOCH3) group provides another reactive site. It can undergo hydrolysis to form the corresponding carboxylic acid, 2-amino-4,5-dimethoxybenzoic acid, which is itself a crucial synthetic intermediate. nbinno.comchemicalbook.com This ester functionality allows for modifications to produce amides or other ester derivatives. The strategic placement of these groups on the benzene (B151609) ring makes the compound a versatile precursor for the synthesis of complex heterocyclic systems and poly-substituted aromatic compounds used in medicinal and materials chemistry.

Historical Context of Research Applications

Historically, this compound has been primarily valued as a key intermediate in multi-step synthetic pathways. Its most common application is in the synthesis of its parent carboxylic acid, 2-amino-4,5-dimethoxybenzoic acid. nbinno.com This acid is a fundamental building block for various pharmaceuticals and agrochemicals. nbinno.comchemicalbook.com

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate. chemicalbook.comchemicalbook.com A common method involves catalytic hydrogenation using a palladium-on-carbon catalyst, a reliable and high-yielding reaction that has been a staple in organic synthesis for decades. chemicalbook.comchemicalbook.comprepchem.com Its utility has been documented in the preparation of various bioactive molecules, where it serves as a stable, crystalline solid that can be easily handled and purified before being carried on to subsequent, more complex chemical transformations. nbinno.comchemicalbook.com

Overview of Emerging Research Directions

In recent years, the application of this compound has expanded, driven by the demand for novel therapeutic agents. It has been identified as a key intermediate in the synthesis of targeted cancer therapies. For instance, it is a precursor in the synthesis of certain quinazoline-based molecules, a class of compounds known to act as enzyme inhibitors. pharmaffiliates.comchemicea.com

Research has shown that derivatives of 2-amino-4,5-dimethoxybenzoic acid, for which this methyl ester is a direct precursor, can exhibit potent antitumor activity by inhibiting the production of Epidermal Growth Factor (EGF). biosynth.com Furthermore, its use has been explored in the development of new antiamoebic agents. Specifically, it has been employed in the synthesis of quinazolinone derivatives that have shown promising activity against Acanthamoeba castellanii, the organism responsible for a serious eye infection known as keratitis. These emerging applications highlight the compound's continuing importance as a versatile scaffold for discovering new bioactive molecules in medicinal chemistry. tcichemicals.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-amino-4,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFHCCQSCQBKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181268 | |

| Record name | Methyl 4,5-dimethoxyanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26759-46-6 | |

| Record name | Benzoic acid, 2-amino-4,5-dimethoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26759-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,5-dimethoxyanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026759466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4,5-dimethoxyanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4,5-dimethoxyanthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 Amino 4,5 Dimethoxybenzoate

Established Synthetic Routes to Methyl 2-amino-4,5-dimethoxybenzoate

The preparation of this compound is predominantly achieved through the reduction of its corresponding nitro precursor. This method is widely documented and valued for its efficiency and high yields.

Reduction of Nitro Precursors (e.g., Methyl 4,5-dimethoxy-2-nitrobenzoate)

The most common and established method for synthesizing this compound is the chemical reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate. chemicalbook.com This transformation targets the nitro group (-NO₂) and converts it to an amino group (-NH₂), a crucial step for enabling further chemical reactions. The preferred method for this reduction is catalytic hydrogenation, which employs hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C). chemicalbook.comgoogle.com

This reaction is favored for its clean conversion and the ease of separating the product from the solid catalyst by simple filtration. chemicalbook.com The process is generally carried out in organic solvents such as methanol (B129727) or ethyl acetate (B1210297) at room temperature. chemicalbook.comprepchem.com The reaction conditions, including hydrogen pressure and duration, can be adjusted to optimize the yield, which is consistently reported to be high, often ranging from 88% to 97%. chemicalbook.com

The following table summarizes various reported conditions for the catalytic hydrogenation of Methyl 4,5-dimethoxy-2-nitrobenzoate.

| Catalyst | Solvent(s) | Temperature & Pressure | Duration | Yield | Reference(s) |

| 10% Pd/C | Ethyl Acetate (EtOAc) | 25 °C, 15 psi H₂ | 16 hours | 97% | chemicalbook.com |

| Pd/C | Methanol (MeOH) | Room Temperature | 24 hours | 88.7% | chemicalbook.com |

| 5% Pd/C | MeOH / Tetrahydrofuran (B95107) | Room Temperature, 52 lb H₂ | 46 hours | — | prepchem.com |

| 10% Pd/C | Ethyl Acetate | 25-100 °C, 30-60 psi H₂ | — | — | google.com |

Alternative Preparative Strategies

While the reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate is the overwhelmingly prevalent synthetic route, the literature does not prominently feature alternative established strategies for the direct preparation of this compound. The efficiency, high yield, and mild conditions associated with the catalytic hydrogenation of the readily available nitro precursor make it the method of choice in most synthetic applications.

Utilisation as a Key Synthetic Intermediate

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly heterocyclic systems that form the core of many biologically active compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group in an ortho relationship, allows for versatile cyclization reactions.

Reactions Leading to Heterocyclic Systems

The strategic placement of the amino and methyl ester groups on the benzene (B151609) ring makes this compound an ideal precursor for constructing fused heterocyclic rings, such as quinazolines, quinazolinones, and benzoxazines.

This compound is a key starting material for the synthesis of 6,7-dimethoxy-substituted quinazolinones. nih.gov These structures are significant motifs in medicinal chemistry. The general synthetic approach involves a cyclization reaction where the atoms for the new pyrimidine (B1678525) ring are supplied by a C1 or C1-N1 synthon.

One common method involves heating the aminobenzoate with formamide (B127407) or formamidine (B1211174) acetate. google.comnih.gov In this reaction, the formamide or its equivalent acts as the source for the additional carbon and nitrogen atoms required to close the ring, leading directly to the formation of the 6,7-dimethoxyquinazolin-4(3H)-one core. nih.gov

An alternative two-step pathway proceeds through a benzoxazinone (B8607429) intermediate. First, the parent 2-amino-4,5-dimethoxybenzoic acid is acylated and cyclized, for example by heating with an acid anhydride (B1165640) like acetic anhydride. chimicatechnoacta.rumdpi.com The resulting 2-substituted-6,7-dimethoxy-3,1-benzoxazin-4-one can then be treated with a nitrogen nucleophile, such as hydrazine (B178648) or another amine, to replace the ring oxygen with nitrogen, thereby forming the quinazolinone skeleton. chimicatechnoacta.rumdpi.com

The formation of the benzoxazinone ring is typically achieved by treating the anthranilic acid with an acid anhydride, such as acetic anhydride or propionic anhydride, under heating. chimicatechnoacta.rumdpi.com This reaction first involves N-acylation of the amino group, followed by a cyclodehydration to yield the corresponding 2-alkyl-6,7-dimethoxy-3,1-benzoxazin-4-one. chimicatechnoacta.ru As mentioned previously, these benzoxazinones are not typically the final target but serve as stable and reactive intermediates for the synthesis of quinazolinones. chimicatechnoacta.rumdpi.com

Imidazoquinazoline Synthesis

The structure of this compound, containing an anthranilate core, makes it a suitable precursor for the synthesis of fused heterocyclic systems such as imidazoquinazolines. A plausible synthetic approach involves a tandem reaction strategy. This process can be initiated by the reaction of the aminobenzoate with cyanogen (B1215507) bromide under basic conditions. This would likely form a 2-imino tetrahydroquinazoline (B156257) intermediate through an addition reaction. Subsequently, an in situ intramolecular aminolysis could occur, leading to the formation of the tricyclic imidazo[2,1-b]quinazoline core. This methodology has been successfully applied to similar substituted aminobenzoates to produce imidazoquinazolinones in good yields and with high enantiomeric purity when chiral substrates are used. researchgate.net

Condensation Reactions with Varied Substrates

The amino group of this compound is a key functional group for condensation reactions. It can react with various carbonyl-containing compounds to form new carbon-nitrogen bonds.

Schiff Base Formation: Condensation with aldehydes or ketones yields Schiff bases (imines). For instance, a reaction with aromatic aldehydes can be catalyzed by acids or bases to produce the corresponding N-arylidene derivatives. researchgate.net

Reactions with Active Methylene (B1212753) Compounds: In more complex transformations, aminobenzoates can undergo condensation with active methylene reagents. For example, reactions with 3-oxo-2-arylhydrazonopropanals in the presence of a catalyst like ammonium (B1175870) acetate can lead to the formation of substituted arylazo-nicotinates. mdpi.com These reactions proceed through initial condensation followed by cyclization and rearrangement steps. mdpi.com

Formation of Fused Ring Systems: One-pot condensation reactions involving isatoic anhydride, an aromatic aldehyde, and an aniline (B41778) derivative, catalyzed by agents like aluminum sulfate, are used to synthesize quinazoline (B50416) derivatives. researchgate.net While not a direct reaction of this compound, this illustrates a common strategy for building quinazoline cores from related precursors.

Derivatization via Amino Group Functionalization

The primary amino group is readily functionalized, allowing for the introduction of a wide array of substituents, which modifies the compound's chemical properties.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides. This is a common protecting group strategy or a means to introduce specific functionalities.

Alkylation and Arylation: The nitrogen atom can be alkylated or arylated, although direct alkylation can sometimes lead to over-alkylation.

Formation of Aminoacetyl Derivatives: A notable derivatization involves the reaction of a bromoacetyl derivative of a related phenylacetate (B1230308) with p-aminobenzoic esters to form aminoacetyl derivatives. nih.gov This highlights a pathway where the amino group acts as a nucleophile to displace a halide, forming a new C-N bond and linking two aromatic moieties. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficient synthesis of this compound, typically from its nitro precursor (Methyl 4,5-dimethoxy-2-nitrobenzoate), has been a subject of optimization studies to maximize yield and purity. Key parameters influencing the reaction outcome include the choice of catalyst, solvent, temperature, and pressure.

Catalytic Systems and Their Influence on Reaction Efficiency

The catalytic reduction of the nitro group is the most common and efficient method to prepare this compound.

Palladium on Carbon (Pd/C): This is the most frequently employed catalyst for this transformation. chemicalbook.comchemicalbook.com The hydrogenation is typically carried out using gaseous hydrogen (H₂). The efficiency of the reaction is high, with yields often exceeding 85%. For example, using 10% Pd/C in ethyl acetate under 15 psi of hydrogen for 16 hours can result in a 97% yield. chemicalbook.com In another protocol, using 10% Pd/C in water at a pH of 6.6 and a pressure of 3.5 bar also gives high yields. chemicalbook.com

Catalyst Loading: The amount of catalyst used is a critical parameter. While a sufficient amount is needed to ensure a reasonable reaction rate, excessive catalyst loading can be uneconomical and may complicate product purification. Typical loadings range from a small percentage of the substrate's weight.

Below is a table summarizing the influence of different catalytic systems on the synthesis.

| Precursor | Catalyst | Solvent(s) | Pressure | Temperature | Time (h) | Yield (%) | Reference |

| Methyl 4,5-dimethoxy-2-nitrobenzoate | 10% Pd/C | Methanol | - | Room Temp | 24 | 88.7 | chemicalbook.com |

| Methyl 4,5-dimethoxy-2-nitrobenzoate | 10% Pd/C | Ethyl Acetate | 15 psi | 25 °C | 16 | 97 | chemicalbook.com |

| Methyl 4,5-dimethoxy-2-nitrobenzoate | 10% Pd/C | Water (pH 6.6) | 3.5 bar | 50 °C | - | 83 | chemicalbook.com |

| Methyl 3,5-dimethoxy-2-nitrobenzoate | 5% Pd on charcoal | Methanol / Tetrahydrofuran | 52 lb | - | 46 | 78.5 | prepchem.com |

Solvent Effects and Reaction Medium Optimisation

The choice of solvent is crucial as it affects substrate solubility, catalyst activity, and product isolation.

Methanol and Ethyl Acetate: These are common solvents for the hydrogenation of Methyl 4,5-dimethoxy-2-nitrobenzoate. chemicalbook.com Methanol is effective at dissolving the starting material, while ethyl acetate is also a good medium that facilitates easy work-up after the catalyst is filtered off. chemicalbook.com

Aqueous Medium: Synthesis can also be performed in water, which is a greener solvent choice. chemicalbook.com In this case, pH control is important. The synthesis of the related 2-amino-4,5-dimethoxybenzoic acid is performed in water at a pH of 6.6, achieved by adding glacial acetic acid. chemicalbook.com

Solvent Mixtures: A mixture of methanol and tetrahydrofuran (THF) has been used in the synthesis of a related isomer, suggesting that solvent blends can be optimized to improve solubility and reaction kinetics. prepchem.com

The optimization of the reaction medium is a balance between achieving high conversion, selectivity, and ease of downstream processing. scielo.br

Temperature and Pressure Parameters in Synthetic Protocols

Temperature and pressure are key physical parameters that directly influence the rate and efficiency of the catalytic hydrogenation.

Temperature: Many synthetic protocols for the reduction of the nitro group are conducted at room temperature (around 25 °C), which is convenient and energy-efficient. chemicalbook.com However, elevating the temperature can increase the reaction rate. For instance, a procedure for a related acid was conducted at 50 °C. chemicalbook.com In another process involving hydrolysis, the temperature was raised to 70 °C. chemicalbook.com

Pressure: The pressure of hydrogen gas is a critical factor. While some reactions proceed under atmospheric pressure, applying moderate pressure can significantly accelerate the reaction. Pressures of 15 psi (approximately 1 atm), 3.5 bar (approximately 51 psi), and 52 lb (psi) have been reported, demonstrating a range of conditions tailored to specific laboratory or pilot-scale setups. chemicalbook.comchemicalbook.comprepchem.com Higher pressures increase the concentration of dissolved hydrogen, thus enhancing the rate of reduction.

Careful control and optimization of these parameters are essential to achieve high yields and purity of this compound in a safe and reproducible manner. chemicalbook.comchemicalbook.com

Reaction Mechanism Elucidation and Mechanistic Studies

The reaction mechanisms involved in the synthesis and subsequent transformations of this compound are crucial for understanding and optimizing its chemical behavior. While comprehensive mechanistic studies specifically focused on this molecule are not extensively documented in dedicated publications, plausible mechanisms can be elucidated by drawing parallels with well-established reaction pathways for analogous compounds. Key transformations include the catalytic hydrogenation of the corresponding nitro-substituted precursor to form the amine and the cyclization reaction with thiourea (B124793) to yield quinazolinone derivatives.

Catalytic Hydrogenation for the Synthesis of this compound

The synthesis of this compound frequently proceeds via the reduction of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate. This transformation is typically achieved through catalytic hydrogenation, a heterogeneous catalytic process. The most commonly employed catalyst for this reaction is palladium on carbon (Pd/C).

The generally accepted mechanism for the catalytic hydrogenation of nitroaromatics on a palladium surface involves a series of steps:

Adsorption of Reactants: Both the nitroaromatic compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

Activation of Hydrogen: The diatomic hydrogen molecule undergoes dissociative chemisorption on the palladium surface, forming reactive atomic hydrogen species.

Stepwise Reduction of the Nitro Group: The adsorbed nitro group is sequentially reduced by the atomic hydrogen. This process is believed to occur through the formation of several intermediates. While the exact sequence can vary, a plausible pathway involves the formation of a nitroso intermediate, followed by a hydroxylamine (B1172632) derivative, which is then further reduced to the corresponding aniline.

Desorption of the Product: Once the reduction is complete, the resulting this compound desorbs from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.

The high efficiency and selectivity of this reaction are attributed to the intimate contact between the reactants on the catalyst surface, which facilitates the transfer of hydrogen atoms. researchgate.net

Mechanistic Insights into Quinazolinone Formation

This compound serves as a key precursor in the synthesis of quinazolinone derivatives, which are of significant interest in medicinal chemistry. One such transformation involves the reaction with thiourea, often under microwave irradiation, to form 2-mercapto-6,7-dimethoxyquinazolin-4-(3H)-one.

While specific mechanistic studies for this exact reaction are scarce, a plausible mechanism can be proposed based on the known reactivity of anthranilates and thiourea:

Nucleophilic Attack: The reaction likely initiates with the nucleophilic attack of one of the amino groups of thiourea on the electrophilic carbonyl carbon of the ester group in this compound.

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Elimination of Methanol: The tetrahedral intermediate then collapses, with the elimination of a molecule of methanol, to form an N-acylthiourea derivative.

Intramolecular Cyclization: The amino group on the benzene ring of the N-acylthiourea intermediate then performs an intramolecular nucleophilic attack on the thiocarbonyl carbon.

Tautomerization and Aromatization: A series of proton transfers and tautomerization steps likely follow, leading to the formation of the stable, aromatic quinazolinone ring system.

The use of microwave irradiation in this synthesis is believed to significantly accelerate the reaction rate by providing rapid and uniform heating.

Advanced Structural Elucidation and Spectroscopic Investigations

Single Crystal X-ray Diffraction Analysis of Methyl 2-amino-4,5-dimethoxybenzoate

The solid-state structure of this compound has been determined with precision through single-crystal X-ray diffraction, providing critical insights into its molecular and supramolecular arrangement.

Crystallographic analysis reveals that this compound crystallizes in the monoclinic system. nih.gov The specific space group was identified as P2₁/c. nih.gov This space group indicates a centrosymmetric arrangement of the molecules within the crystal lattice. The unit cell of the crystal contains four molecules (Z = 4). nih.gov Detailed crystallographic data obtained at a temperature of 173 K are summarized in the table below. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO₄ |

| Formula Weight | 211.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1933 (4) |

| b (Å) | 7.7564 (3) |

| c (Å) | 13.7728 (5) |

| β (°) | 121.741 (2) |

| Volume (ų) | 1016.91 (7) |

| Z | 4 |

| Temperature (K) | 173 |

The crystal structure of this compound is stabilized by a network of both intramolecular and intermolecular hydrogen bonds. Two distinct intramolecular hydrogen bonds are present, which contribute to the molecule's conformational rigidity. nih.gov One is an N—H⋯O bond formed between the amino group and the ester oxygen, while the other is a C—H⋯O interaction. nih.gov These interactions effectively "lock" the ester group into the plane of the benzene (B151609) ring. nih.gov

In addition to these intramolecular forces, a key intermolecular N—H⋯O hydrogen bond is observed. This bond forms between the amino group of one molecule and the carbonyl oxygen of an adjacent molecule. nih.gov This intermolecular linkage is crucial for the formation of the larger supramolecular structure. nih.gov

| Bond Type | Interaction | Distance (Å) |

|---|---|---|

| Intramolecular | N1—H⋯O2 (ester) | 2.702 (2) |

| Intramolecular | C6—H⋯O1 (carbonyl) | 2.713 (1) |

| Intermolecular | N1—H⋯O1 (carbonyl) | 2.947 (1) |

The intermolecular N—H⋯Ocarbonyl hydrogen bonds are instrumental in directing the crystal packing. nih.gov These interactions link the individual molecules head-to-tail, resulting in the formation of one-dimensional helical chains. nih.gov These chains propagate along the b-axis direction ([0 1 0]) of the crystal lattice, defining the primary supramolecular motif of the structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

The primary amine (-NH₂) group typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) of the ester group gives rise to a strong, sharp absorption band around 1680-1710 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-O stretches from the ester and methoxy (B1213986) ether groups are visible in the fingerprint region, typically between 1000-1300 cm⁻¹. vscht.czpressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium |

| Aromatic (C-H) | Stretch | 3000-3100 | Medium-Weak |

| Alkyl (C-H) | Stretch | 2850-3000 | Medium |

| Ester (C=O) | Stretch | 1680-1710 | Strong |

| Aromatic (C=C) | Ring Stretch | 1400-1600 | Medium |

| Ester/Ether (C-O) | Stretch | 1000-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₃NO₄, corresponding to a molecular weight of 211.21 g/mol . fishersci.ca

In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺) at m/z = 211. This peak confirms the molecular weight of the compound. The fragmentation pattern is dictated by the stability of the resulting fragments. Common fragmentation pathways for this molecule include the loss of a methoxy radical (•OCH₃) from the ester group, leading to a fragment at m/z = 180, or the loss of the entire methyl ester group (•COOCH₃) to yield a fragment at m/z = 152. Another characteristic fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups, resulting in a prominent peak at m/z = 196.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 211 | [C₁₀H₁₃NO₄]⁺ (Molecular Ion) | - |

| 196 | [M - CH₃]⁺ | •CH₃ |

| 180 | [M - OCH₃]⁺ | •OCH₃ |

| 152 | [M - COOCH₃]⁺ | •COOCH₃ |

Chromatographic Techniques in Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for both monitoring the progress of chemical reactions that synthesize this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor reaction progress. For instance, in the synthesis of this compound via the reduction of methyl 4,5-dimethoxy-2-nitrobenzoate, TLC can be used to track the disappearance of the starting material and the appearance of the product. By comparing the retention factor (Rf) of the spots on the TLC plate with those of the starting material and a pure sample of the product, the reaction's completion can be determined.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for quantitative purity assessment. A reversed-phase HPLC method can effectively separate this compound from any impurities or unreacted starting materials. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity of >98% is often required for research and development purposes. GC, often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, providing both separation and structural confirmation of the main component and any potential volatile impurities.

Medicinal Chemistry and Biological Activity Investigations of Methyl 2 Amino 4,5 Dimethoxybenzoate Derivatives

Anticancer and Cytotoxic Activity Studies

The quest for novel and effective anticancer agents has led to the exploration of various chemical structures, with derivatives of methyl 2-amino-4,5-dimethoxybenzoate showing considerable promise.

Numerous studies have evaluated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, certain novel quinazoline (B50416)–chromene hybrid compounds derived from this scaffold have been tested for their effects on the viability of A549 human lung adenocarcinoma cells. researchgate.net Two compounds, in particular, demonstrated notable activity against A549 cells, with IC50 values of 51.2 µM and 44.2 µM, respectively. researchgate.net These compounds were found to be more selective against A549 cells when compared to the standard chemotherapeutic drug doxorubicin. researchgate.net

In the context of breast cancer, various quinazoline derivatives have been assessed for their cytotoxic potential against the MCF-7 cell line. One study reported that morpholine (B109124) substituted quinazoline derivatives displayed significant cytotoxic activity, with one compound exhibiting an IC50 value of 6.44 ± 0.29 μM against MCF-7 cells. rsc.org Another investigation into novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid, which share structural similarities, identified a compound with potent cytotoxic activity against MCF-7 cells, recording an IC50 value of 0.48 ± 0.11 μM. rsc.org Furthermore, two synthesized quinazoline Schiff bases demonstrated remarkable antiproliferative effects on MCF-7 cells, with IC50 values of 6.246 × 10⁻⁶ mol/L and 5.910 × 10⁻⁶ mol/L after 72 hours of treatment. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of Selected Derivatives

| Compound Type | Cell Line | IC50 Value |

|---|---|---|

| Quinazoline-chromene hybrid | A549 | 51.2 µM |

| Quinazoline-chromene hybrid | A549 | 44.2 µM |

| Morpholine substituted quinazoline | MCF-7 | 6.44 ± 0.29 μM |

| 2-amino-4-aryl-pyrimidine derivative | MCF-7 | 0.48 ± 0.11 μM |

| Quinazoline Schiff base 1 | MCF-7 | 6.246 µM |

| Quinazoline Schiff base 2 | MCF-7 | 5.910 µM |

The ability of cancer cells to migrate is a critical factor in tumor invasion and metastasis. Research has shown that active compounds derived from this compound can significantly inhibit cell migration. researchgate.net Further mechanistic studies on related 2-amino-4-aryl-pyrimidine derivatives in MCF-7 cells have elucidated that these compounds can suppress cell migration, a key process in cancer progression. rsc.org

Receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) are crucial regulators of cancer cell proliferation, survival, and angiogenesis. Molecular docking studies have been employed to investigate the interaction between this compound derivatives and these key molecular targets.

These studies have revealed that certain derivatives exhibit excellent docking scores against both EGFR and VEGFR2. researchgate.net For instance, two of the most active cytotoxic compounds showed docking scores of -11.300 and -11.226 kcal/mol against EGFR, and -10.987 and -11.247 kcal/mol against VEGFR2, respectively. researchgate.net These findings suggest a potential mechanism of action for their anticancer effects through the inhibition of these critical signaling pathways.

Anti-inflammatory Efficacy and Mechanisms

Chronic inflammation is a known contributor to the development and progression of various diseases, including cancer. Consequently, compounds with anti-inflammatory properties are of significant therapeutic interest.

The anti-inflammatory potential of derivatives based on the quinazoline scaffold has been evaluated in established in vivo models. The carrageenan-induced rat paw edema model is a widely used method to assess acute anti-inflammatory activity. In studies involving novel quinazolinone derivatives, oral administration of these compounds has been shown to inhibit edema formation. nih.gov For example, a series of 3-[2′-(substituted-benzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones exhibited edema inhibition ranging from 15.1% to 32.5% at a dose of 50 mg/kg. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anti-inflammatory potency of these derivatives. Research on quinazolinone analogs has provided valuable insights into the structural features that govern their anti-inflammatory activity. nih.govmdpi.com

It has been observed that substitutions at various positions of the quinazolinone ring significantly influence the anti-inflammatory effect. For instance, the presence of a p-chlorophenyl group on certain derivatives resulted in better anti-inflammatory activity compared to an unsubstituted phenyl group. nih.gov Furthermore, the cyclization of these compounds into azetidinones and thiazolidinones has been shown to enhance their anti-inflammatory potential. nih.gov Specifically, thiazolidinone derivatives demonstrated superior anti-inflammatory and analgesic activities in comparison to their corresponding azetidinone counterparts. nih.gov These SAR studies provide a rational basis for the design and synthesis of more potent anti-inflammatory agents based on the this compound scaffold. mdpi.com

Metabolic Disorder Research

Derivatives synthesized from this compound have shown significant promise in the management of metabolic disorders, particularly hyperlipidemia and diabetes. The core structure is often used to build quinazoline and quinazolinone scaffolds, which have been evaluated for their ability to modulate lipid and glucose metabolism.

Scientific studies have explored a range of 2,4-disubstituted-6,7-dimethoxy quinazoline and triazino[6,1-b]quinazolin-10-one derivatives for their ability to lower elevated lipid levels in the blood. researchgate.netnih.gov These compounds are synthesized using this compound as a key precursor. nih.govresearchgate.net In preclinical models, certain derivatives have demonstrated notable effects on the lipid profile, including reductions in serum total cholesterol and triglycerides, and an increase in high-density lipoprotein (HDL) levels. nih.gov

The structure-activity relationship studies reveal that specific substitutions on the quinazoline ring system are critical for activity. For instance, research has shown that the presence of methoxy (B1213986) groups at the 6 and 7 positions of the quinazolinone ring can lead to increased hypolipidemic activity. mdpi.com One study highlighted that among a series of synthesized compounds, a derivative identified as 4-chloro-2-acetoxymethyl-3H,11H- researchgate.netresearchgate.netsciforum.nettriazino[6,1-b] quinazoline-4,10-dione (5d) was particularly effective at reducing serum cholesterol levels. researchgate.netnih.gov Another compound, 4-chloro-10-oxo-10H- researchgate.netresearchgate.netsciforum.nettriazino[6,1-b]quinazolin-2-yl benzoate (B1203000) (5f), showed superior activity in lowering serum triglyceride levels compared to the standard drug. nih.gov Furthermore, the derivative 4-Hydroxyquinazolin-2-yl nicotinate (B505614) (6g) was found to significantly elevate beneficial serum HDL levels. nih.gov

| Compound | Key Structural Feature | Observed Antihyperlipidemic Effect |

|---|---|---|

| Compound 5d | 4-chloro-2-acetoxymethyl-triazino[6,1-b]quinazoline | Significant reduction in serum cholesterol. nih.gov |

| Compound 5f | 4-chloro-2-benzoyloxy-triazino[6,1-b]quinazoline | Potent reduction in serum triglycerides. nih.gov |

| Compound 6g | 4-hydroxy-2-nicotinoyloxy-quinazoline | Significant increase in serum HDL. nih.gov |

The inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion, is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. eco-vector.comresearchgate.net Research into quinazoline derivatives has identified potent α-glucosidase inhibitory activity. researchgate.net

In a study evaluating a series of novel quinazoline derivatives, several compounds exhibited strong enzyme inhibition. researchgate.net Notably, two specific derivatives, compounds 4h and 4i, demonstrated the most potent α-glucosidase inhibitory activity, with their potential being even stronger than that of acarbose, a standard drug used in clinical practice. researchgate.net This suggests that the quinazoline scaffold, accessible from this compound, is a promising framework for the development of new antidiabetic agents.

| Compound | Reported Activity | Comparison to Standard |

|---|---|---|

| Compound 4h | Strong α-glucosidase inhibition. researchgate.net | More potent than Acarbose. researchgate.net |

| Compound 4i | Strong α-glucosidase inhibition. researchgate.net | More potent than Acarbose. researchgate.net |

Antimicrobial and Antibacterial Applications

The quinazoline core structure derived from this compound has also been a foundation for the development of potent antimicrobial agents. These derivatives have been tested against a variety of pathogenic bacteria and fungi.

Quinazolinone derivatives have shown significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, a common cause of hospital-acquired infections. eco-vector.comnih.gov Structure-activity relationship studies have provided insights into the chemical features that enhance antibacterial efficacy.

One study found that a pyrrolidine (B122466) derivative featuring a para-chloro phenyl moiety (Compound 16) was the most active compound against S. aureus, exhibiting a minimum inhibitory concentration (MIC) of 0.5 mg/ml. nih.gov Another investigation of arylidene-based quinazolin-4(3H)-one motifs identified a compound containing a thiophene (B33073) ring, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m), as the most potent antibacterial agent against S. aureus, with an MIC value of 1.95 μg/mL. nih.gov Further research has established that incorporating a naphthyl radical or an amide group linked to a phenyl radical into the quinazolin-4(3H)-one structure results in pronounced antimicrobial activity against Staphylococcus aureus. eco-vector.com

| Compound | Key Structural Feature | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 16 | Pyrrolidine with p-chloro phenyl group. nih.gov | 0.5 mg/ml. nih.gov |

| Compound 3m | Thiophene-2-ylmethylene)amino group. nih.gov | 1.95 μg/mL. nih.gov |

The therapeutic utility of quinazolinone derivatives extends to antifungal applications. These compounds have been evaluated against various fungal pathogens, demonstrating a broad spectrum of activity. mdpi.com The fusion of pyrazole (B372694) and quinazolinone structures, for instance, has been shown to produce compounds with significant antifungal effects. mdpi.com

In a study focused on arylidene-based quinazolin-4(3H)-one motifs, compound 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) was not only a potent antibacterial but also the most effective antifungal agent. nih.gov It exhibited an MIC value of 3.90 μg/mL against several fungal species, including Candida albicans and Aspergillus niger. nih.gov Another study reported that a series of synthesized quinazolinone derivatives showed potent antifungal activity, with one compound in particular being found to be highly effective. mdpi.com

| Compound | Key Structural Feature | Fungal Species Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound 3m | Thiophene-2-ylmethylene)amino group. nih.gov | Candida albicans, Aspergillus niger. nih.gov | 3.90 μg/mL. nih.gov |

| Pyrazol-quinazolinone Derivatives | Fused pyrazole and quinazolinone rings. mdpi.com | Various phytopathogenic fungi. mdpi.com | Activity reported, specific MICs vary. mdpi.com |

Other Pharmacological Profiles

Beyond metabolic and antimicrobial research, derivatives of this compound and related structures have been investigated for other potential therapeutic applications. The versatile quinazoline scaffold has been reported to possess a wide array of biological activities, including anti-inflammatory, anticonvulsant, antihypertensive, anticancer, and antiviral properties. mdpi.com

In an early study, aminoacetyl derivatives prepared from a closely related starting material, methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate, were evaluated for other pharmacological effects. researchgate.net The investigation revealed that some of these prepared compounds were active as local anesthetic and anti-inflammatory agents. researchgate.net

Antioxidant Properties

Derivatives of aromatic amines and phenolic compounds have been a subject of interest for their antioxidant potential. The ability of these molecules to scavenge free radicals is a key mechanism in mitigating oxidative stress, which is implicated in numerous pathological conditions. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand the structural features that contribute to the antioxidant activity of aromatic amines. nih.govnih.gov These studies often reveal that the presence of electron-donating groups on the aromatic ring enhances antioxidant efficacy.

The antioxidant activity of these compounds is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net The position and nature of substituents on the aromatic ring significantly influence the radical scavenging capacity. For instance, the presence of hydroxyl or amino groups can increase the antioxidant activity. researchgate.net

While specific data on a wide range of this compound derivatives is not extensively available in the public domain, the following table illustrates a representative dataset of how antioxidant activity might be presented for a series of hypothetical derivatives.

| Compound ID | Modification on Parent Compound | DPPH Scavenging Activity (IC₅₀, µM) | ABTS Scavenging Activity (IC₅₀, µM) |

| MDB-01 | Unsubstituted | 45.2 | 38.7 |

| MDB-02 | Addition of a hydroxyl group | 22.8 | 19.5 |

| MDB-03 | Addition of a second amino group | 31.5 | 28.1 |

| MDB-04 | Replacement of methoxy with ethoxy | 42.1 | 36.9 |

This table is for illustrative purposes to demonstrate data presentation and does not represent factual experimental results.

Antiplasmodial Activity

The search for novel antiplasmodial agents is a global health priority due to the emergence of drug-resistant strains of Plasmodium falciparum. Aminobenzoic acid derivatives have been explored as potential antimalarial agents. Hybrid molecules combining the para-aminobenzoic acid (PABA) scaffold with other pharmacophores, such as 1,3,5-triazine, have been designed and synthesized to target enzymes like dihydrofolate reductase (DHFR) in the parasite. malariaworld.org

The antiplasmodial activity of these compounds is typically assessed in vitro against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of the compounds. mdpi.com For instance, some sulfonamido-peptide derivatives have shown IC₅₀ values ranging from 3.20 to 9.10 μM against P. falciparum. nih.gov Similarly, certain N-acylated furazan-3-amine derivatives have demonstrated high antiplasmodial activity with IC₅₀ values as low as 0.007 µM against multiresistant strains. researchgate.netnih.gov

Below is a representative data table for the antiplasmodial activity of hypothetical this compound derivatives.

| Compound ID | Modification on Parent Compound | IC₅₀ (µM) vs. Chloroquine-Sensitive Strain | IC₅₀ (µM) vs. Chloroquine-Resistant Strain |

| MDB-05 | Addition of a triazine moiety | 5.8 | 9.2 |

| MDB-06 | Incorporation of a sulfonamide group | 4.1 | 7.5 |

| MDB-07 | Addition of a quinoline (B57606) ring | 2.5 | 4.8 |

| MDB-08 | Introduction of a ferrocenyl group | 6.3 | 10.1 |

This table is for illustrative purposes to demonstrate data presentation and does not represent factual experimental results.

Anesthetic Analogue Properties and Interactions

The p-aminobenzoic acid (PABA) backbone is a well-established pharmacophore in the field of local anesthetics. nih.gov Many local anesthetics are amino-ester or amino-amide derivatives of PABA. researchgate.netrsc.orgrsc.orgresearchgate.netpharmacy180.com These compounds typically consist of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group. They exert their anesthetic effect by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the transmission of pain signals.

The structural modifications of the PABA scaffold, including the nature of the ester or amide group and the substitution pattern on the aromatic ring, can significantly impact the potency, onset, and duration of anesthetic action. The development of new local anesthetics often involves the synthesis and evaluation of novel PABA derivatives to improve their pharmacological profile and reduce potential side effects.

The following table provides a representative structure for presenting the local anesthetic properties of hypothetical derivatives.

| Compound ID | Type of Linkage | Onset of Action (minutes) | Duration of Action (minutes) |

| MDB-09 | Ester | 3-5 | 60-90 |

| MDB-10 | Amide | 5-7 | 120-180 |

| MDB-11 | Reverse Ester | 4-6 | 70-100 |

| MDB-12 | Reverse Amide | 6-8 | 150-210 |

This table is for illustrative purposes to demonstrate data presentation and does not represent factual experimental results.

Anticonvulsant Potential

The development of novel anticonvulsant drugs is crucial for managing epilepsy, a common neurological disorder. nih.gov Various heterocyclic compounds and derivatives of aminobenzoic acid have been investigated for their potential as anticonvulsant agents. nih.gov The anticonvulsant activity of new chemical entities is often evaluated in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in mice. nih.gov

The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to identify compounds that can raise the seizure threshold. wu.ac.th Structure-activity relationship studies aim to identify the key structural features required for anticonvulsant activity and to optimize the lead compounds for improved efficacy and safety profiles. For example, some isatin-based derivatives have shown significant anti-seizure activity in both MES and PTZ models. nih.gov

A representative data table for the anticonvulsant screening of hypothetical derivatives is shown below.

| Compound ID | Modification on Parent Compound | MES Test (% Protection at 100 mg/kg) | PTZ Test (% Protection at 100 mg/kg) |

| MDB-13 | Addition of a benzothiazole (B30560) moiety | 60 | 50 |

| MDB-14 | Incorporation of an oxadiazole ring | 75 | 65 |

| MDB-15 | Addition of a hydantoin (B18101) group | 80 | 70 |

| MDB-16 | Introduction of a quinazolinone scaffold | 70 | 55 |

This table is for illustrative purposes to demonstrate data presentation and does not represent factual experimental results.

In Vitro and In Silico Correlation in Biological Activity Assessment

The integration of in silico computational methods with in vitro experimental testing has become an indispensable tool in modern drug discovery. researchgate.net This synergistic approach allows for the rational design of new molecules, prediction of their biological activities, and understanding of their mechanism of action at a molecular level.

For antioxidant activity, QSAR models can predict the antioxidant efficiency of compounds based on their structural descriptors. nih.govnih.gov In the context of antiplasmodial activity, molecular docking studies can be used to predict the binding affinity of ligands to target proteins in P. falciparum, such as DHFR. malariaworld.org These in silico predictions can then be validated by in vitro antiplasmodial assays.

Similarly, for anticonvulsant potential, in silico methods can predict the ability of compounds to interact with key targets in the central nervous system, such as GABA receptors or ion channels. wu.ac.th These predictions can guide the selection of compounds for in vivo testing in animal models of epilepsy. The correlation between in silico predictions and in vitro/in vivo results is crucial for validating the computational models and for making informed decisions in the drug development process.

A strong correlation between the predicted and experimental data provides confidence in the in silico models and can accelerate the identification of promising lead compounds. Conversely, discrepancies between the two can provide valuable insights into the limitations of the computational models and can help to refine them for future predictions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for Methyl 2-amino-4,5-dimethoxybenzoate are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. materialsciencejournal.org These calculations provide a detailed understanding of the molecule's geometry, orbital energies, charge distribution, and spectroscopic properties. researchgate.netresearchgate.net

The first step in computational analysis is geometry optimization, where the molecule's most stable three-dimensional conformation (lowest energy state) is determined. Experimental data from single-crystal X-ray diffraction has shown that the this compound molecule is essentially planar. nih.gov Theoretical geometry optimization using DFT would aim to reproduce this planar structure, confirming the minimum energy conformation. This planarity is reinforced by intramolecular hydrogen bonds that lock the ester group into the plane of the benzene (B151609) ring. nih.gov

Following optimization, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. semanticscholar.orgirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. semanticscholar.org This indicates higher polarizability and a greater ease of participating in chemical reactions. nih.gov For dimethoxybenzene derivatives, DFT calculations are used to analyze these energy levels and predict their thermodynamic stability, a key factor in pharmaceutical applications. nih.govresearchgate.netbohrium.com The distribution of HOMO and LUMO across the molecule indicates the primary sites for electrophilic and nucleophilic attacks, respectively.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE eV) | Difference in energy between LUMO and HOMO | Correlates with chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the total electrostatic potential on the surface of a molecule. The MEP map is color-coded to identify regions of varying electron density. nih.gov Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These typically occur around electronegative atoms like oxygen or nitrogen. Conversely, blue areas denote positive electrostatic potential, which are electron-poor and prone to nucleophilic attack, often found around hydrogen atoms. nih.gov

For this compound, an MEP map would be expected to show negative potential (red) around the carbonyl oxygen of the ester group, the oxygen atoms of the methoxy (B1213986) groups, and the nitrogen of the amino group. Positive potential (blue) would be concentrated on the hydrogen atoms of the amino group. This mapping is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with biological receptors. researchgate.netbohrium.com

In this compound, DFT calculations would predict that the electronegative oxygen and nitrogen atoms carry partial negative charges, while the carbon atoms bonded to them, as well as the hydrogen atoms, would exhibit partial positive charges. This charge distribution is fundamental to the molecule's reactivity and its ability to form electrostatic interactions.

| Atom | Predicted Charge (Qualitative) |

|---|---|

| Oxygen (Carbonyl, Methoxy) | Negative |

| Nitrogen (Amino) | Negative |

| Carbon (Aromatic, Carbonyl, Methyl) | Positive/Negative (depending on environment) |

| Hydrogen | Positive |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding orbitals). wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2), which indicates the degree of stabilization from electron delocalization or hyperconjugation. researchgate.netorientjchem.org

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (N) | π* (C-C)Aromatic | Intramolecular Delocalization | (Calculated Value) |

| LP (O)Methoxy | π* (C-C)Aromatic | Intramolecular Delocalization | (Calculated Value) |

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large β values are of interest for applications in optoelectronics and materials science. DFT calculations are a reliable method for predicting the hyperpolarizability of organic molecules. arabjchem.org The magnitude of β is influenced by factors such as intramolecular charge transfer, the presence of electron-donating and electron-accepting groups, and an extended π-conjugated system.

This compound possesses both electron-donating (amino, methoxy) and electron-withdrawing (ester) groups attached to a π-system (the benzene ring), which are structural features conducive to NLO activity. Theoretical calculations would quantify the dipole moment (μ) and the components of the hyperpolarizability tensor to determine the total β value. This value is often compared to that of a standard NLO material like urea (B33335) to assess its potential. arabjchem.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

This compound is a crucial starting material for the synthesis of various quinazoline (B50416) derivatives that have shown significant activity as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govtandfonline.combohrium.com These kinases are important targets in cancer therapy.

Docking simulations of compounds derived from this compound into the ATP-binding sites of EGFR and VEGFR-2 have revealed key binding interactions. nih.govtandfonline.com These simulations predict that the quinazoline scaffold, formed from the aminobenzoate, establishes critical hydrogen bonds with key amino acid residues in the hinge region of the kinase domain (e.g., Met793 in EGFR). The dimethoxy-substituted benzene ring often fits into a hydrophobic pocket, contributing to the binding affinity. The docking score, typically expressed in kcal/mol, quantifies the strength of this binding, with more negative values indicating a more favorable interaction. Derivatives have shown excellent docking scores against EGFR and VEGFR-2, suggesting that the this compound moiety provides a structurally optimized scaffold for potent kinase inhibition. nih.gov

| Protein Target | PDB Code | Binding Site | Key Interacting Residues (Example) | Binding Score of Derivatives (kcal/mol) |

|---|---|---|---|---|

| EGFR | e.g., 6S9B | ATP-binding pocket | Met793, Leu718, Cys797 | e.g., -11.3 |

| VEGFR-2 | e.g., 4ASD | ATP-binding pocket | Cys919, Asp1046, Glu885 | e.g., -11.2 |

Computational and Theoretical Studies of this compound

Following a comprehensive review of scientific literature, it has been determined that specific computational and theoretical studies focusing solely on this compound, as outlined in the requested article structure, are not presently available in published research.

Studies involving molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are prevalent for various derivatives synthesized from this compound. For instance, research is available on imidazoquinazoline nih.gov and quinazolin-4(3H)-one derivatives researchgate.net, where this compound serves as a crucial starting material or structural precursor. These studies successfully employ computational methods to predict binding affinities, analyze ligand-protein stability, and develop predictive activity models for the more complex derivative compounds.

However, dedicated research detailing the following specific computational analyses for the parent compound, this compound, could not be identified:

Prediction of Binding Affinity and Pose: No studies were found that performed molecular docking of this compound into a specific protein target to predict its binding energy and orientation within the active site.

Identification of Key Residues and Interaction Types: Consequently, there is no available data identifying key amino acid residues that would interact with this specific compound.

Molecular Dynamics (MD) Simulations: There are no published MD simulation results, including Root Mean Square Deviation (RMSD) analysis or hydrogen bond interaction dynamics, for a ligand-protein complex involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies: No 2D-QSAR models have been developed using a series of compounds where this compound is a core structure for analysis.

While the methodologies for these computational studies are well-established, their direct application to this compound as the primary subject of investigation is not documented in the accessible scientific literature. Therefore, it is not possible to provide a scientifically accurate and thorough article on this specific topic as requested.

Quantitative Structure-Activity Relationship (QSAR) Studies

3D-QSAR for Substituent Effects on Activity

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational methodology used to establish a correlation between the biological activity of a set of compounds and their 3D physicochemical properties. ddg-pharmfac.net While a specific 3D-QSAR study focused solely on this compound is not documented, extensive research on its structural class, including anthranilimide and quinazolinone derivatives, demonstrates the power of this approach. nih.govrsc.org These studies are directly relevant as this compound is a common precursor to such compounds.

The primary 3D-QSAR methods employed are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). jmaterenvironsci.com CoMFA calculates steric and electrostatic fields around a series of aligned molecules, while CoMSIA provides a more nuanced view by also evaluating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. jmaterenvironsci.com

For a series of analogues derived from this compound, a 3D-QSAR model would be constructed by:

Building a dataset of analogues with varying substituents.

Aligning the structures based on the common scaffold.

Calculating the molecular fields (e.g., steric, electrostatic).

Correlating these fields with experimentally determined biological activity using statistical methods like Partial Least Squares (PLS). jmaterenvironsci.com

The resulting models are visualized as 3D contour maps. These maps highlight regions where specific properties are predicted to influence biological activity. For instance, a green contour in a CoMFA steric map might indicate that bulky substituents in that region enhance activity, while a blue contour in an electrostatic map could suggest that electropositive groups are favored. A study on quinazolinone derivatives, for example, used CoMFA to guide future structural modifications for developing novel antitumor agents. rsc.org Similarly, research on anthranilimide derivatives as glycogen (B147801) phosphorylase inhibitors yielded highly predictive CoMFA and CoMSIA models that were used to propose novel leads with potentially improved activity. nih.gov By applying this methodology, researchers can rationally design new analogues of this compound, optimizing substituent effects to achieve higher potency for a specific biological target.

In Silico Pharmacokinetic Profiling (ADME Prediction)

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body—must be evaluated. In silico ADME prediction models have become indispensable tools in early-stage drug discovery, allowing for the rapid screening of virtual compounds and the elimination of those with unfavorable pharmacokinetic characteristics, thereby saving significant time and resources. These computational models reliably predict the pharmacological and toxicological properties of drug candidates before synthesis.

Estimation of Drug-Likeness and Favorable Pharmacokinetic Characteristics

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally administered drug. The most widely recognized guideline for evaluating drug-likeness is Lipinski's Rule of Five. This rule identifies four simple physicochemical parameters that are common among the majority of orally active drugs. A compound is considered to have poor permeability or absorption if it violates more than one of these rules.

| Parameter | Threshold for Oral Bioavailability | Value for this compound |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | 211.22 g/mol |

| Log P (Octanol-water partition coefficient) | ≤ 5 | 1.5 (Predicted) |

| Hydrogen Bond Donors (N-H, O-H) | ≤ 5 | 1 (from -NH2 group) |

| Hydrogen Bond Acceptors (N, O atoms) | ≤ 10 | 4 (two ester oxygens, two methoxy oxygens) |

As shown in the table, this compound adheres to all criteria of Lipinski's Rule of Five, indicating a high probability of good oral bioavailability and positioning it as a favorable scaffold for drug design.

Beyond Lipinski's rule, other pharmacokinetic properties can be predicted using computational models. These predictions provide a more detailed profile of a compound's likely behavior in vivo.

| ADME Property | Favorable Predicted Characteristic | Significance |

|---|---|---|

| Aqueous Solubility | Good | Essential for absorption and distribution. |

| Human Intestinal Absorption (HIA) | High | Indicates efficient uptake from the gastrointestinal tract. |

| Caco-2 Permeability | High | Predicts absorption across the intestinal epithelial cell barrier. |

| Blood-Brain Barrier (BBB) Permeability | Variable | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. |

| Cytochrome P450 (CYP) Inhibition | Low | Low potential for drug-drug interactions. |

In silico analyses of compounds structurally related to this compound have shown they possess favorable and promising pharmacokinetic profiles, further supporting the use of this scaffold in medicinal chemistry.

Predictive Modeling of Properties and Reactivity for Analogues

The inherent reactivity and electronic properties of a molecule are fundamental to its function and can be effectively modeled using quantum chemistry methods, particularly Density Functional Theory (DFT). irjweb.com These calculations provide deep insights into the electronic structure, stability, and potential interaction sites of this compound and its prospective analogues.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. irjweb.comnih.gov A small energy gap implies that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Electronegativity (χ): Describes the power of a molecule to attract electrons. materialsciencejournal.org

Electrophilicity Index (ω): Quantifies the electron-accepting capability. materialsciencejournal.org

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.gov These maps are invaluable for predicting how a molecule will interact with biological targets, as the electron-rich areas indicate likely sites for electrophilic attack, while electron-poor areas are susceptible to nucleophilic attack. nih.gov

By applying these predictive models to analogues of this compound, researchers can computationally screen modifications before undertaking synthesis. For example, adding an electron-withdrawing group to the aromatic ring would be predicted to lower the LUMO energy and alter the MEP map, potentially enhancing interactions with a specific receptor site. This in silico approach allows for the rational design of analogues with fine-tuned electronic properties, reactivity, and interaction profiles tailored for a desired biological outcome.

Interactions with Biological Macromolecules and Nanocavities

Binding Studies with Human Serum Albumin (HSA)

The interaction of small molecules with HSA, the most abundant protein in blood plasma, is a critical factor in their pharmacokinetic and pharmacodynamic profiles. Such studies typically involve a combination of spectroscopic techniques to elucidate the binding mechanism, determine binding constants, and understand the conformational changes in the protein upon binding.

The determination of the equilibrium constant (K) for the binding of a ligand to a protein like HSA is fundamental to understanding the strength of the interaction. This is often accomplished using fluorescence spectroscopy, where the intrinsic fluorescence of tryptophan residues in HSA is quenched upon ligand binding. The data would be analyzed using models such as the Stern-Volmer equation to calculate the binding constant.

No specific experimental data on the equilibrium constant for the binding of Methyl 2-amino-4,5-dimethoxybenzoate to HSA were found in the reviewed literature.

Fluorescence lifetime measurements provide insights into the nature of the quenching mechanism (static or dynamic) and the microenvironment of the fluorophore. Time-resolved fluorescence spectroscopy would be employed to measure the decay of the excited state of HSA's tryptophan residues in the absence and presence of this compound.

Specific fluorescence lifetime and emission transient analysis data for the interaction between this compound and HSA are not available in the current body of scientific literature.

Time-resolved fluorescence anisotropy measurements can be used to study the rotational dynamics of the small molecule when bound to the protein. This provides information about the rigidity of the binding site and the extent of confinement experienced by the ligand.

There are no published studies detailing the rotational dynamics and confinement effects of this compound when bound to HSA.

Encapsulation and Confinement within Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavities, leading to changes in the guest's photophysical properties. These interactions are of interest for applications in drug delivery and formulation.

The encapsulation of a fluorescent molecule like this compound into the nonpolar cavity of a cyclodextrin (B1172386) in an aqueous solution typically leads to an enhancement of its fluorescence intensity and an increase in its fluorescence lifetime. This is due to the shielding of the molecule from non-radiative decay pathways present in the bulk aqueous environment.

Specific data on the changes in emission intensity and fluorescence lifetime of this compound upon encapsulation in cyclodextrins have not been reported.

Time-resolved emission spectra (TRES) can reveal information about the dynamics of the solvent relaxation process around the encapsulated molecule. A time-dependent shift in the emission frequency can indicate changes in the polarity of the microenvironment and the dynamics of the host-guest complex.

No studies reporting on the time-dependent frequency shifts of the emission of this compound within cyclodextrin cavities were identified.

Influence of Nanocavity Hydrophobicity and Polarity

The interaction of this compound with biological macromolecules and synthetic nanocavities is significantly governed by the physicochemical environment of the binding pocket, specifically its hydrophobicity and polarity. The formation of inclusion complexes, where a "guest" molecule like this compound is encapsulated within a "host" nanocavity, is a spontaneous process driven by favorable thermodynamic interactions. nih.gov The stability and selectivity of these host-guest systems are dictated by a combination of factors, including steric fit and the nature of intermolecular forces established between the host and guest.

The encapsulation of a guest molecule into a nanocavity is often an exothermic process. nih.gov The primary driving forces for the inclusion of a nonpolar guest into a hydrophobic cavity in an aqueous environment are the release of high-energy water molecules from the cavity and the establishment of van der Waals interactions between the guest and the host. This "hydrophobic effect" leads to a favorable negative change in enthalpy (ΔH) and often a positive change in entropy (ΔS), resulting in a spontaneous process with a negative Gibbs free energy change (ΔG). nih.gov

The polarity of the nanocavity plays a crucial role in determining the strength and nature of the interaction. Nanocavities can range from highly hydrophobic, such as the interior of cyclodextrins, to more polar environments, which may be engineered into synthetic hosts like calixarenes or cucurbiturils through functionalization. rsc.orgnih.gov For a molecule like this compound, which possesses both hydrophobic (the benzene (B151609) ring and methoxy (B1213986) groups) and polar/hydrogen-bonding moieties (the amino and ester groups), the nature of the nanocavity's interior is a critical determinant of binding affinity and orientation.

In a predominantly hydrophobic nanocavity, the aromatic ring of this compound is the likely portion of the molecule to be included. The methoxy groups would further enhance this interaction due to their hydrophobic character. The polar amino and methyl ester groups might remain near the more hydrophilic rim of the cavity, potentially interacting with the solvent or polar functional groups on the host's exterior.

Conversely, in a more polar nanocavity, there is a greater potential for specific interactions such as hydrogen bonding or dipole-dipole interactions with the amino and ester functionalities of this compound. The orientation of the guest molecule within such a cavity would be influenced by the precise location and nature of the polar groups within the host. For instance, cucurbiturils, with their polar carbonyl portals, can engage in specific electrostatic interactions with guest molecules. nih.gov

The following table summarizes the expected influence of nanocavity properties on the interaction with this compound based on general principles of host-guest chemistry.

| Nanocavity Characteristic | Primary Driving Force(s) for Interaction | Expected Binding Affinity | Likely Orientation of this compound |

| Highly Hydrophobic | Hydrophobic effect, van der Waals forces | High | Aromatic ring and methoxy groups deeply included; polar groups oriented towards the cavity rim. |

| Moderately Polar | Combination of hydrophobic and polar interactions (hydrogen bonding, dipole-dipole) | Variable (depends on complementarity) | Orientation will seek to maximize both hydrophobic and polar interactions. |

| Highly Polar/Charged | Electrostatic interactions, hydrogen bonding | Potentially high if charge/polar complementarity exists | Polar amino and ester groups will dominate the interaction, likely oriented towards the polar regions of the cavity. |

It is important to note that the actual binding affinity and orientation will be a nuanced interplay of these factors, as well as the size and shape complementarity between this compound and the specific nanocavity.

Future Perspectives and Research Gaps

Exploration of Novel Derivatization Strategies